molecular formula C13H20O B7866656 3-(2,3-Dimethylphenyl)-3-pentanol

3-(2,3-Dimethylphenyl)-3-pentanol

Cat. No.: B7866656
M. Wt: 192.30 g/mol
InChI Key: PJWNPNIZJXNAPY-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)-3-pentanol is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 2 and 3 positions, and a pentanol chain attached to the third carbon of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dimethylphenyl)-3-pentanol typically involves the reaction of 2,3-dimethylbenzyl chloride with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds under anhydrous conditions and requires a solvent like diethyl ether or tetrahydrofuran. The reaction mixture is then quenched with water and the product is extracted using an organic solvent.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 3-(2,3-dimethylphenyl)-3-pentanone. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired reduction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone, 3-(2,3-dimethylphenyl)-3-pentanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

    Oxidation: 3-(2,3-Dimethylphenyl)-3-pentanone

    Reduction: Various alcohol derivatives

    Substitution: Halogenated derivatives

Scientific Research Applications

3-(2,3-Dimethylphenyl)-3-pentanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological pathways.

    Industry: It is used in the production of fragrances and flavors due to its pleasant aromatic properties.

Mechanism of Action

The mechanism by which 3-(2,3-Dimethylphenyl)-3-pentanol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may act as a substrate for alcohol dehydrogenases, leading to the formation of corresponding ketones or aldehydes. These reactions are crucial in metabolic pathways and can influence various physiological processes.

Comparison with Similar Compounds

    3-(2,3-Dimethylphenyl)-3-pentanone: This compound is structurally similar but contains a ketone group instead of a hydroxyl group.

    2,3-Dimethylphenol: Another related compound with hydroxyl substitution on the phenyl ring.

    2,3-Dimethylphenyl isocyanate: A compound with an isocyanate group attached to the phenyl ring.

Uniqueness: 3-(2,3-Dimethylphenyl)-3-pentanol is unique due to its specific substitution pattern and the presence of a pentanol chain. This structural configuration imparts distinct chemical and physical properties, making it valuable in various applications, particularly in organic synthesis and industrial processes.

Properties

IUPAC Name

3-(2,3-dimethylphenyl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-5-13(14,6-2)12-9-7-8-10(3)11(12)4/h7-9,14H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWNPNIZJXNAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=CC(=C1C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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